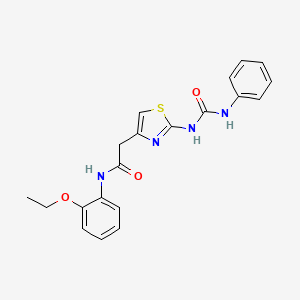

![molecular formula C14H19NO2S B2750196 ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(5-methylthiophen-2-yl)methanone CAS No. 2320223-50-3](/img/structure/B2750196.png)

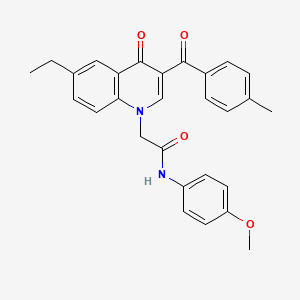

((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(5-methylthiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain an 8-azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom . This structure is found in many biologically active molecules, including some alkaloids . The compound also contains a methoxy group and a thiophene ring, which may contribute to its chemical properties and reactivity.

Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane moiety would give the molecule a rigid, bicyclic structure. The presence of the methoxy group could introduce some electron-donating character, and the thiophene ring is an aromatic system, which could contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Researchers have explored the synthesis and properties of related compounds, such as 8-oxabicyclo[3.2.1]octanes. For instance, Zinser, Henkel, and Föhlisch (2004) studied the solvolysis of trichloro-substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones, leading to α,α-dimethoxy ketones, which can be converted into oxabicyclic compounds. These compounds have potential applications in organic synthesis (Zinser, Henkel, & Föhlisch, 2004).

Pharmacological Applications

- Some studies have focused on the pharmacological potential of similar structures. For example, Snider et al. (1991) described CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, showcasing the therapeutic potential of azabicyclo[3.2.1]octane derivatives (Snider et al., 1991).

Medicinal Chemistry

- The synthesis and potential use of related azabicyclo[3.2.1]octane derivatives in medicinal chemistry have been a subject of interest. Rumbo et al. (1996) discussed the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which could be utilized in the synthesis of natural and non-natural tropane alkaloids (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

Applications in Organic Chemistry

- The azabicyclo[3.2.1]octane framework is also significant in organic chemistry. Kitchin and Stoodley (1973) studied the reduction of methyl 7-oxo-8-oxa-4-thia-1-azabicyclo[4,3,0]non-2-ene-3-carboxylate, illustrating the chemical versatility of these structures (Kitchin & Stoodley, 1973).

Potential in Drug Delivery

- Dithiolane-crosslinked poly(ε-caprolactone)-based micelles, involving azabicyclo[3.2.1]octane derivatives, have been studied by Liu et al. (2020) for their potential in drug delivery, highlighting the compound's relevance in the development of novel pharmaceuticals (Liu, van Steenbergen, Zhong, Oliveira, Hennink, & van Nostrum, 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-9-3-6-13(18-9)14(16)15-10-4-5-11(15)8-12(7-10)17-2/h3,6,10-12H,4-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBQXQYISCWMEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2C3CCC2CC(C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2750116.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2750120.png)

![N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750124.png)

![N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2750125.png)

![2-[4-[(2-Chloroacetyl)amino]piperidin-1-yl]benzamide;hydrochloride](/img/structure/B2750127.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2750128.png)

![1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750132.png)